molecular formula C17H12ClN3O B5603606 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide

4-chloro-N'-(8-quinolinylmethylene)benzohydrazide

Cat. No. B5603606
M. Wt: 309.7 g/mol
InChI Key: CFYWPUNLBVDNET-RGVLZGJSSA-N
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Description

Synthesis Analysis

The synthesis of N'-substituted benzohydrazide derivatives, including compounds similar to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide, typically involves the reaction of an appropriate quinolinecarbaldehyde with substituted benzohydrazides. These reactions are generally performed under controlled conditions to ensure the formation of the desired product. The synthesized compounds are characterized using techniques such as IR and NMR spectroscopy to confirm their structures (Shaikh, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been determined through various spectroscopic methods. For example, crystallographic analysis has shown that these molecules can exhibit different degrees of planarity and dihedral angles between their aromatic rings. Hydrogen bonding and π-π interactions play significant roles in their crystalline structures, influencing their overall molecular conformations (Subashini et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions due to the active hydrazide group and the presence of other functional groups. The hydrazide-hydrazones derived from these compounds can serve as intermediates in the synthesis of other complex organic molecules. They exhibit different reactivity patterns depending on their structural features and substituents (Shaikh, 2013).

Scientific Research Applications

Anti-inflammatory and Anti-microbial Properties

Research has identified compounds related to 4-chloro-N'-(8-quinolinylmethylene)benzohydrazide with significant anti-inflammatory and anti-microbial activities. For instance, studies on quinoline derivatives have shown potent ligand activities at human histamine receptors, indicating potential for anti-inflammatory applications in vivo. These compounds, through their structure-activity relationship (SAR) exploration, offer insights into designing new therapeutic agents with enhanced efficacy (Smits et al., 2008).

Sensing Biological Zn(II)

Quinoline-derivatized fluoresceins, including compounds related to this compound, have been developed as sensors for biological Zn(II). These sensors show significant fluorescence enhancement upon Zn(II) coordination, demonstrating utility in selective and sensitive detection of Zn(II) in biological systems. The development of such sensors aids in understanding the role of zinc in biological processes and could contribute to diagnostic applications (Nolan et al., 2005).

Anticancer Activity

A variety of quinoline-3-carbaldehyde hydrazones, closely related to this compound, have been synthesized and evaluated for their cytotoxic properties against various human tumor cell lines. These studies have identified compounds with pronounced cancer cell growth inhibitory effects, highlighting the potential of quinoline derivatives in cancer therapy development. The findings underscore the importance of quinoline structures in medicinal chemistry for anticancer drug discovery (Korcz et al., 2018).

Fluorescence and Colorimetric Sensing

Compounds based on this compound have been explored for their multifunctional sensing capabilities. For example, a multifunctional fluorescent and colorimetric receptor developed for the detection of Al(3+) and CN(-) in aqueous solutions demonstrates the versatility of quinoline derivatives as sensors. These developments are pivotal for environmental monitoring and biomedical diagnostics, offering rapid and sensitive detection methods (Lee et al., 2014).

Synthesis and Evaluation of Novel Derivatives

The synthesis of N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides demonstrates the ongoing research into novel derivatives of this compound. These efforts are aimed at exploring the chemical properties, biological activities, and potential applications of these compounds. The continuous development and characterization of new quinoline-based compounds enrich the chemical space for drug discovery and material science applications (Shaikh, 2013).

properties

IUPAC Name

4-chloro-N-[(E)-quinolin-8-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O/c18-15-8-6-13(7-9-15)17(22)21-20-11-14-4-1-3-12-5-2-10-19-16(12)14/h1-11H,(H,21,22)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYWPUNLBVDNET-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=NNC(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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